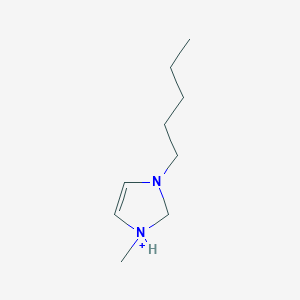
2,2-Dimethylpropyl diphenyl phosphite
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,2-Dimethylpropyl diphenyl phosphite: is an organophosphorus compound with the molecular formula C17H21O3P It is a colorless, viscous liquid that is used in various chemical reactions and industrial applications
准备方法
Synthetic Routes and Reaction Conditions: 2,2-Dimethylpropyl diphenyl phosphite can be synthesized through the reaction of phosphorus trichloride with phenol in the presence of a base. The reaction typically involves the following steps:
Reaction of Phosphorus Trichloride with Phenol: Phosphorus trichloride reacts with phenol to form diphenyl phosphite.
Addition of 2,2-Dimethylpropyl Group: The diphenyl phosphite is then reacted with 2,2-dimethylpropyl alcohol to form this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process involves careful control of temperature, pressure, and the use of catalysts to enhance the reaction efficiency.
化学反应分析
Types of Reactions: 2,2-Dimethylpropyl diphenyl phosphite undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form phosphines.
Substitution: It can undergo nucleophilic substitution reactions where the phenyl groups are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles such as amines and alcohols are commonly used in substitution reactions.
Major Products Formed:
Oxidation: Phosphine oxides.
Reduction: Phosphines.
Substitution: Various substituted phosphites depending on the nucleophile used.
科学研究应用
2,2-Dimethylpropyl diphenyl phosphite has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various phosphorus-containing compounds.
Biology: It is used in the synthesis of biologically active molecules and as a precursor for the development of pharmaceuticals.
Industry: It is used in the production of flame retardants, plasticizers, and other industrial chemicals.
作用机制
The mechanism of action of 2,2-dimethylpropyl diphenyl phosphite involves its ability to act as a nucleophile or electrophile in chemical reactions. It can donate or accept electrons, making it a versatile reagent in organic synthesis. The molecular targets and pathways involved depend on the specific reaction and the nature of the reactants.
相似化合物的比较
Diphenyl phosphite: Similar in structure but lacks the 2,2-dimethylpropyl group.
Triphenyl phosphite: Contains three phenyl groups instead of two.
Dimethyl phosphite: Contains two methyl groups instead of phenyl groups.
Uniqueness: 2,2-Dimethylpropyl diphenyl phosphite is unique due to the presence of the 2,2-dimethylpropyl group, which imparts different chemical properties and reactivity compared to other phosphites. This makes it a valuable reagent in specific synthetic applications where other phosphites may not be suitable.
属性
CAS 编号 |
80705-49-3 |
|---|---|
分子式 |
C17H21O3P |
分子量 |
304.32 g/mol |
IUPAC 名称 |
2,2-dimethylpropyl diphenyl phosphite |
InChI |
InChI=1S/C17H21O3P/c1-17(2,3)14-18-21(19-15-10-6-4-7-11-15)20-16-12-8-5-9-13-16/h4-13H,14H2,1-3H3 |
InChI 键 |
UGBHQSUQAJIHKE-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)COP(OC1=CC=CC=C1)OC2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![Silane, bis[(2,2-dichloroethenyl)oxy]dimethyl-](/img/structure/B14415381.png)

![Ethyl 6-(trifluoromethyl)-4H-furo[3,2-B]indole-2-carboxylate](/img/structure/B14415408.png)

![(5Z)-4-(4-Methylphenyl)-5-[(4-methylphenyl)imino]-1,2,4-dithiazolidin-3-one](/img/structure/B14415421.png)
![4-(4-Hexylbicyclo[2.2.2]octan-1-yl)benzoic acid](/img/structure/B14415422.png)


![[Cyclotridec-1-ene-1,2-diylbis(oxy)]bis(trimethylsilane)](/img/structure/B14415425.png)

